3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole
Description
Properties
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)-pyridin-3-ylmethyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3/c1-20-26(24-11-5-6-12-25(24)29-20)27(23-10-7-15-28-19-23)30-16-13-22(14-17-30)18-21-8-3-2-4-9-21/h2-12,15,19,22,27,29H,13-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMNXYIVFEFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indole Synthesis: 2-Methyl-1H-Indole
The 2-methylindole core is typically synthesized via:
Fischer Indole Synthesis
Cyclization of phenylhydrazine with propionaldehyde under acidic conditions yields 2-methylindole. This method offers scalability (70–85% yields) but requires careful control of reaction conditions to avoid over-alkylation.
Nitroindole Reduction
4-Nitroindole derivatives can be reduced to diaminoindoles using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation. For example, 4-nitro-2-methylindole is reduced to 2-methyl-1H-indole-4-amine, followed by deprotection. This route is advantageous for introducing functional groups at specific positions but involves multi-step protocols.
Functionalization at Position 3: Introducing the (4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl Group
Vilsmeier-Haack Formylation
The indole’s position 3 is activated via formylation to yield 3-formyl-2-methyl-1H-indole. Using POCl₃ and DMF at 0–5°C, this step achieves 80–85% yields. The aldehyde intermediate is critical for subsequent nucleophilic additions or condensations.
Example Protocol
Ketone Intermediate Formation
The 3-formyl group is oxidized to a carboxylic acid using KMnO₄ in acetone-water (1:1), yielding 3-carboxy-2-methyl-1H-indole (75–80% yield). Alternatively, the aldehyde can be converted to a ketone via Grignard addition, though this requires strict anhydrous conditions.
Coupling with 4-Benzylpiperidine and Pyridin-3-yl Components
Carbodiimide-Mediated Amidation
The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled with a pre-synthesized amine containing the 4-benzylpiperidinyl and pyridin-3-yl groups.
Intermediate Synthesis: 4-Benzylpiperidin-1-yl(pyridin-3-yl)methanamine
- Step 1 : Benzylation of piperidine using benzyl bromide in DMF yields 4-benzylpiperidine (75% yield).
- Step 2 : Condensation of 4-benzylpiperidine with pyridine-3-carbaldehyde via reductive amination (NaBH₃CN, MeOH) forms the secondary amine.
Coupling Protocol
- Reagents : 3-carboxy-2-methyl-1H-indole (1 equiv), DCC (1.5 equiv), 4-benzylpiperidin-1-yl(pyridin-3-yl)methanamine (1.2 equiv)
- Conditions : CH₂Cl₂, RT, 12 hr
- Yield : 65–70%
Mannich Reaction
A one-pot three-component reaction between 2-methylindole, 4-benzylpiperidine, and pyridine-3-carbaldehyde in the presence of HCl or BF₃·OEt₂ achieves direct C-3 alkylation. This method bypasses intermediate isolation but suffers from lower regioselectivity (50–60% yields).
Alternative Routes: Fragment Coupling
Optimization and Challenges
Steric Hindrance
Bulky substituents at position 3 reduce reaction efficiency. Using polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) improves yields by 10–15%.
Protecting Group Strategies
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide-Mediated | Formylation → Oxidation → Coupling | 65–70 | High regioselectivity | Multi-step, costly reagents |
| Mannich Reaction | One-pot alkylation | 50–60 | Simplified workflow | Low yields, side products |
| Suzuki Coupling | Cross-coupling | 55–60 | Modularity | Requires boron intermediates |
| Reductive Amination | Condensation + reduction | 60–65 | Mild conditions | Intermediate synthesis needed |
Chemical Reactions Analysis
Types of Reactions
3-[(4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting nitro groups to amines or reducing double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, reduced aromatic rings
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
3-[(4-Benzylpiperidin-1-yl)(pyridin-3-yl)methyl]-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a detailed comparison with analogs from the provided evidence:
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Observations
Core Structure Differences :
- The target compound’s indole core contrasts with benzoic acid derivatives (e.g., ), which lack the aromatic heterocycle critical for indole-based receptor interactions. Indole derivatives are often prioritized for CNS targets due to their ability to cross the blood-brain barrier .
Substituent Effects: Lipophilicity: The 4-benzylpiperidinyl group in the target compound likely increases lipophilicity compared to sulfonyl (4a) or pyrimidinylamino (8a–8f) substituents. This may enhance membrane permeability but reduce aqueous solubility . Steric Hindrance: The bulky substituent at position 3 in the target compound could limit binding to flat enzymatic pockets, unlike smaller groups in 4a or 8a–8f.
Synthetic Accessibility :
- The synthesis of the target compound may involve multi-step routes similar to those in (e.g., Mannich reactions or reductive amination for methyl-bridge formation) . By contrast, sulfonylation (4a) and pyrimidinyl coupling (8a–8f) are more straightforward .
Piperazine-containing analogs (e.g., 4a) are often optimized for solubility in drug discovery .
Biological Activity
3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole is C22H25N3, with a molecular weight of approximately 347.46 g/mol. The compound features an indole core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
The proposed mechanisms through which 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole exerts its effects include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Case Study 1: Antitumor Efficacy
A study conducted on a series of indole derivatives demonstrated that compounds similar to 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole exhibited significant cytotoxicity against human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent antitumor activity.
Case Study 2: Neuroprotective Effects
In a rodent model of neurodegeneration, administration of compounds structurally related to this indole derivative resulted in improved cognitive functions and reduced markers of oxidative stress. These findings support the hypothesis that such compounds may provide neuroprotection through antioxidant mechanisms.
Data Table: Biological Activities Comparison
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole | Antitumor, Neuroprotective | Kinase inhibition, Receptor modulation |
| Related Indole Derivative A | Antimicrobial | Disruption of bacterial cell wall |
| Related Indole Derivative B | Anticancer | Apoptosis induction |
Q & A
Q. What are the common synthetic routes for synthesizing 3-((4-benzylpiperidin-1-yl)(pyridin-3-yl)methyl)-2-methyl-1H-indole, and what catalysts and solvents are typically employed?
The synthesis involves multi-step reactions starting with readily available precursors. A typical approach includes:
- Step 1 : Formation of a piperidine intermediate (e.g., 4-benzylpiperidine derivatives) under basic conditions, often using sodium hydroxide or potassium carbonate .
- Step 2 : Coupling with a pyridinylmethyl-indole scaffold via nucleophilic substitution or Friedel-Crafts alkylation. Catalysts such as palladium (for cross-coupling) or Lewis acids (e.g., AlCl₃) may be employed .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene are commonly used under inert atmospheres (N₂ or Ar) to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound’s structure?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-N stretches in piperidine) .
- Mass Spectrometry (GC-MS or LC-MS) : Detects molecular ion peaks and fragmentation patterns, though molecular ions may show low intensity (0.5–8.0%) in some cases .
- X-ray Crystallography : Resolves 3D conformation, particularly for spirocyclic or sterically hindered regions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization strategies include:
- Temperature Control : Maintaining 60–80°C during coupling steps to balance reactivity and side reactions .
- Catalyst Screening : Testing alternatives to palladium (e.g., copper iodide) for cost-effective cross-coupling .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity products .
- Real-Time Monitoring : Thin-layer chromatography (TLC) at intervals to track reaction progress .
Q. What methodologies are recommended for evaluating the compound’s biological activity, such as enzyme inhibition or receptor modulation?
Experimental designs may involve:
- In Vitro Assays :
Q. How should researchers address contradictions in biological activity data across studies?
Contradictions may arise from assay variability or structural analogs. Mitigation approaches include:
- Replicating Conditions : Standardizing assay protocols (e.g., ATP concentrations in kinase assays) .
- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., benzyl or pyridinyl groups) to isolate critical pharmacophores .
- Meta-Analysis : Comparing data across peer-reviewed studies to identify trends or outliers .
Data Contradiction and Mechanistic Analysis
Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina to model binding poses with receptors (e.g., TRPV1 channels) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over time .
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity data .
Q. How can researchers validate the compound’s mechanism of action in cellular pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
